molecular formula C12H13NO2 B12286845 Benzenepropanoic acid, 2-cyano-, ethyl ester

Benzenepropanoic acid, 2-cyano-, ethyl ester

Cat. No.: B12286845
M. Wt: 203.24 g/mol
InChI Key: WEWMNWUIQVOVBJ-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 2-cyano-, ethyl ester is an organic compound with the molecular formula C12H13NO2 It is a derivative of benzenepropanoic acid, where the hydrogen atom on the alpha carbon is replaced by a cyano group, and the carboxylic acid group is esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 2-cyano-, ethyl ester typically involves the esterification of 2-cyano-benzenepropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 2-cyano-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Benzenepropanoic acid, 2-cyano-.

    Reduction: Benzenepropanoic acid, 2-amino-, ethyl ester.

    Substitution: Benzenepropanoic acid, 2-cyano- and ethanol.

Scientific Research Applications

Benzenepropanoic acid, 2-cyano-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which Benzenepropanoic acid, 2-cyano-, ethyl ester exerts its effects depends on the specific reaction it undergoes. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of the corresponding carboxylic acid and ethanol. The cyano group can participate in nucleophilic addition reactions, forming various derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanoic acid, ethyl ester
  • Benzenepropanoic acid, 2-amino-, ethyl ester
  • Benzenepropanoic acid, 2-hydroxy-, ethyl ester

Uniqueness

Benzenepropanoic acid, 2-cyano-, ethyl ester is unique due to the presence of the cyano group, which imparts distinct chemical reactivity compared to other derivatives of benzenepropanoic acid. This makes it a valuable intermediate in organic synthesis and a useful compound for various scientific applications.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

ethyl 3-(2-cyanophenyl)propanoate

InChI

InChI=1S/C12H13NO2/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-6H,2,7-8H2,1H3

InChI Key

WEWMNWUIQVOVBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1C#N

Origin of Product

United States

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